3-(3-Aminophenyl)benzonitrile, HCl

Description

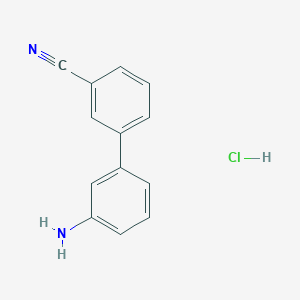

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(3-aminophenyl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.ClH/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12;/h1-8H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOUTQMBXQFWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049744-24-2 | |

| Record name | [1,1′-Biphenyl]-3-carbonitrile, 3′-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049744-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Fundamental Mechanistic Pathways in Aminophenylbenzonitrile Reactions

The reactivity of 3-(3-aminophenyl)benzonitrile is dictated by the inherent properties of its constituent functional groups: the aniline (B41778) moiety and the benzonitrile (B105546) moiety.

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The two phenyl rings in 3-(3-aminophenyl)benzonitrile exhibit different susceptibilities to substitution reactions due to the electronic influence of their respective substituents.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring. minia.edu.eguomustansiriyah.edu.iq The reactivity and orientation of these substitutions are directed by the existing substituents.

Ring A (Aminophenyl ring): The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. However, in the hydrochloride salt form, the group exists as the anilinium ion (-NH₃⁺), which is strongly deactivating and a meta-director due to its electron-withdrawing inductive effect. Therefore, under acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the aminophenyl ring is significantly deactivated. uomustansiriyah.edu.iq

Ring B (Benzonitrile ring): The nitrile group (-CN) is a deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position. uomustansiriyah.edu.iq

Consequently, electrophilic attack is generally disfavored on both rings. If forced, the substitution pattern would depend on the precise reaction conditions. In a non-protonated state, the aminophenyl ring would be preferentially attacked at the positions ortho and para to the amino group. Under strongly acidic conditions, both rings are deactivated, but substitution might occur meta to the deactivating groups. uomustansiriyah.edu.iq

Nucleophilic Aromatic Substitution (SNA_r): This type of substitution occurs when an aryl halide or a similar compound with a good leaving group is attacked by a nucleophile. chemistrysteps.com The reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. libretexts.orglibretexts.org

For 3-(3-aminophenyl)benzonitrile itself, which lacks a suitable leaving group like a halogen, direct nucleophilic substitution is not a primary reaction pathway. However, if a halogen were present on either ring, the electronic nature of the substituents would dictate the feasibility of the reaction.

A halogen on the benzonitrile ring, particularly ortho or para to the nitrile group, would activate that ring for nucleophilic attack. youtube.com

A halogen on the aminophenyl ring would be less susceptible to nucleophilic attack unless other strong electron-withdrawing groups were also present. The amino group is electron-donating and disfavors the formation of the negatively charged Meisenheimer complex intermediate required for this mechanism. libretexts.org

| Reaction Type | Ring System | Key Substituent | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| Electrophilic Substitution (as -NH₂) | Aminophenyl | -NH₂ (Amino) | Activating | Ortho, Para |

| Electrophilic Substitution (as -NH₃⁺) | Aminophenyl | -NH₃⁺ (Anilinium) | Deactivating | Meta |

| Electrophilic Substitution | Benzonitrile | -CN (Nitrile) | Deactivating | Meta |

| Nucleophilic Substitution | Benzonitrile | -CN (Nitrile) | Activating | Ortho, Para |

| Nucleophilic Substitution | Aminophenyl | -NH₂ (Amino) | Deactivating | N/A |

Proton Transfer Processes in Acidic Media

In acidic media, proton transfer is a fundamental process for 3-(3-aminophenyl)benzonitrile. The compound has two primary sites for protonation: the nitrogen of the amino group and the nitrogen of the nitrile group.

Protonation of the Amino Group: The primary amine is the most basic site on the molecule. In the presence of HCl, it is readily protonated to form the corresponding anilinium hydrochloride salt. This conversion significantly alters the electronic properties of the aminophenyl ring, changing the substituent from a strong activator to a strong deactivator for electrophilic substitution.

Protonation of the Nitrile Group: The nitrile nitrogen is significantly less basic than the amino nitrogen. However, in sufficiently acidic conditions, it can also be protonated to form a nitrilium ion (R-C≡N⁺-H). Studies on protonated benzonitrile-water (B12561814) clusters show that for a single water molecule, the proton remains on the nitrile nitrogen. nih.gov However, when more water molecules are present, the proton is transferred to the water network to form a hydronium ion core. nih.gov This indicates that while direct protonation of the nitrile is possible, the equilibrium lies towards the protonated amine in aqueous acidic solutions.

The relative proton affinities dictate that the amino group is the primary site of protonation, which is the basis for the stability of the hydrochloride salt.

Intramolecular Rearrangements and Dissociation Phenomena

While specific rearrangement studies on 3-(3-aminophenyl)benzonitrile are not widely reported, the chemistry of related structures suggests potential pathways.

Rearrangements involving Nitrile Imines: Nitrile imines are reactive intermediates that can be generated from precursors like tetrazoles. Computational studies on C-phenylnitrile imines have shown they can undergo complex rearrangements, including ring expansion to cycloheptatetraenes or cyclization to diazirines. nih.gov The presence of an amino group in the meta position has been calculated to lower the activation energy for these rearrangements. nih.gov While not a direct reaction of 3-(3-aminophenyl)benzonitrile itself, such rearrangements could be relevant in synthetic pathways designed to modify the core structure.

Fries-type Rearrangements: Aromatic rearrangements, such as the Fries rearrangement of phenyl esters or the benzidine (B372746) rearrangement of hydrazobenzenes, are well-known processes. rsc.org While these specific reactions are not directly applicable, they highlight the potential for intramolecular atom or group migration between the aromatic rings under certain catalytic (e.g., strong acid) or thermal conditions, although such reactivity is not a commonly reported feature for this specific compound.

Dissociation: In mass spectrometry, the molecule would undergo characteristic fragmentation. Dissociation would likely involve cleavage of the C-N bond of the amine, loss of HCN from the nitrile group, or cleavage of the C-C bond connecting the two phenyl rings, leading to characteristic fragment ions that can be used for its identification.

Investigation of Redox Properties

The redox chemistry of 3-(3-aminophenyl)benzonitrile is characterized by the distinct reactivity of the aniline and nitrile functionalities.

Oxidation Reactions of the Aniline Moiety

The primary amino group of the aniline moiety is susceptible to oxidation, which can yield a variety of products depending on the oxidant and reaction conditions. researchgate.net

The oxidation of anilines can proceed through intermediates like nitrosobenzene (B162901) to ultimately form nitrobenzene. researchgate.net The electrochemical oxidation of primary amines can also lead to dealkylation or the formation of imines. mdpi.com For 3-(3-aminophenyl)benzonitrile, oxidation would transform the electron-donating amino group into a strongly electron-withdrawing nitro group, fundamentally altering the molecule's electronic character and subsequent reactivity.

| Oxidizing Agent | Typical Product(s) | Notes |

|---|---|---|

| m-Chloroperbenzoic acid (m-CPBA) | Nitroso and/or Nitro compounds | m-CPBA is a strong oxidizing agent known for converting anilines to nitrobenzenes. researchgate.net |

| Potassium permanganate (B83412) (KMnO₄) | Nitro compounds, potential for ring cleavage | A powerful oxidant; reaction conditions must be carefully controlled. |

| Electrochemical Oxidation | Imines, nitriles, polymeric films | The product depends on the electrode potential, solvent, and supporting electrolyte. mdpi.com |

Reduction Chemistry of the Nitrile Group

The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative), offering a route to synthesize diamine compounds. wikipedia.org The key challenge is achieving selective reduction of the nitrile without affecting other parts of the molecule, particularly if the aniline moiety is unprotected.

Catalytic Hydrogenation: This is a common and effective method for nitrile reduction. wikipedia.org Catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO₂) are frequently used with hydrogen gas. wikipedia.org The choice of catalyst and conditions (pressure, temperature, solvent) is crucial to prevent side reactions, such as the formation of secondary amines. wikipedia.org For instance, using a 1% Platinum on carbon catalyst at low hydrogen pressure can selectively reduce a nitro group to an amine while leaving a nitrile group intact, demonstrating the fine control possible with catalyst selection. stackexchange.com

Chemical Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles to primary amines. thieme-connect.de However, these reagents are highly reactive and may not be compatible with other functional groups without protection. Milder reagents or specific systems, such as sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst, can also achieve this transformation. wikipedia.org The Stephen aldehyde synthesis, using tin(II) chloride (SnCl₂) and HCl, reduces nitriles to an iminium salt which then hydrolyzes to an aldehyde, representing a different reductive pathway. wikipedia.orgstackexchange.com

| Reagent/System | Product | Selectivity/Notes |

|---|---|---|

| H₂ / Raney Nickel | Primary Amine (-CH₂NH₂) | A widely used method for converting nitriles to primary amines. wikipedia.org |

| H₂ / Pd/C | Primary Amine (-CH₂NH₂) | Effective, but can sometimes be sensitive to other functional groups. researchgate.net |

| Lithium aluminum hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | A powerful, non-selective reducing agent. thieme-connect.de |

| Sodium borohydride (NaBH₄) / CoCl₂ | Primary Amine (-CH₂NH₂) | A milder alternative to LiAlH₄. wikipedia.org |

| SnCl₂ / HCl then H₂O | Aldehyde (-CHO) | Known as the Stephen reduction; provides an aldehyde instead of an amine. wikipedia.orgstackexchange.com |

Intermolecular and Intramolecular Interactions Governing Reactivity

The presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting nitrile group, along with the biphenyl (B1667301) framework, allows for a complex network of intermolecular and intramolecular interactions. In the hydrochloride salt form, the protonated aminophenyl ring introduces additional strong ionic and hydrogen-bonding interactions that significantly influence the compound's reactivity.

Role of Hydrogen Bonding in Reaction Selectivity

Hydrogen bonding plays a pivotal role in dictating the regioselectivity and stereoselectivity of reactions involving 3-(3-Aminophenyl)benzonitrile, HCl. These non-covalent interactions can influence reactivity in several ways, including pre-organizing reactants, stabilizing transition states, and altering the electronic properties of the functional groups.

Intermolecular Hydrogen Bonding: In the solid state and in solution, the protonated amino group (-NH3+) of the hydrochloride salt is a potent hydrogen bond donor. It can form strong hydrogen bonds with solvent molecules or other reactant molecules. This is a critical factor in reactions where the accessibility of the nitrile or the aromatic rings is important. For instance, in a polar protic solvent, the solvent molecules will form a shell around the ammonium (B1175870) group, potentially sterically hindering reactions at the adjacent positions on the phenyl ring. Conversely, these interactions can also serve to solubilize the compound and facilitate its reaction with other polar reagents. The chloride counter-ion also participates in the hydrogen-bonding network, further stabilizing the crystal lattice or ion pairs in solution.

The nitrile group, with its lone pair of electrons on the nitrogen atom, can act as a hydrogen bond acceptor. This interaction is particularly relevant in reactions where a protic reagent is involved. The formation of a hydrogen bond to the nitrile nitrogen can enhance its electrophilicity, making the carbon atom of the nitrile more susceptible to nucleophilic attack.

Intramolecular Hydrogen Bonding: While less likely in the hydrochloride salt due to the protonation of the primary amine, in the free base form of 3-(3-aminophenyl)benzonitrile, weak intramolecular hydrogen bonding between a hydrogen atom of the amino group and the nitrogen of the nitrile group could be considered. However, the meta-substitution pattern makes a direct, strong intramolecular hydrogen bond challenging due to the distance and geometry between the two groups. In specific reaction intermediates or transition states, conformational changes might bring these groups into closer proximity, allowing for transient intramolecular hydrogen bonding that could influence the reaction pathway.

The directing effect of hydrogen bonding on reaction selectivity has been observed in related systems. For example, in the synthesis of pyrazole (B372694) derivatives, the condensation reaction of 3-aminobenzonitrile (B145674) with other reagents can be influenced by hydrogen bonding to direct the cyclization process.

Electronic Effects and Resonance Stabilization

The electronic properties of 3-(3-Aminophenyl)benzonitrile are determined by the combination of inductive and resonance effects of the amino and cyano substituents on the biphenyl system. These effects modulate the electron density distribution across the molecule, thereby influencing its reactivity towards both electrophilic and nucleophilic reagents.

Inductive Effects: The amino group (-NH2) is an electron-donating group through the inductive effect (-I effect) of the nitrogen atom, although this is often outweighed by its stronger resonance effect. In its protonated form as an ammonium group (-NH3+), it becomes a powerful electron-withdrawing group due to the positive charge on the nitrogen atom. The nitrile group (-CN) is a strong electron-withdrawing group through both inductive and resonance effects due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond.

Resonance Effects: The amino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions due to its ability to donate its lone pair of electrons into the aromatic ring via the resonance or mesomeric effect (+M effect). This increases the electron density at the ortho and para positions relative to the amino group.

Conversely, the nitrile group is a deactivating group and a meta-director in electrophilic aromatic substitution. It withdraws electron density from the aromatic ring through resonance (-M effect), creating a partial positive charge at the ortho and para positions.

In 3-(3-Aminophenyl)benzonitrile, the two phenyl rings are connected, allowing for extended conjugation. The amino group on one ring and the nitrile group on the other are in a meta relationship with respect to the biphenyl linkage. This positioning prevents direct through-conjugation between the electron-donating amino group and the electron-withdrawing nitrile group across the biphenyl system. However, the electronic influence of each substituent is still felt throughout the molecule.

The resonance structures of 3-(3-aminophenyl)benzonitrile illustrate the delocalization of electrons. The amino group enriches its phenyl ring with electron density, particularly at the positions ortho and para to it. The nitrile group depletes the electron density of its attached phenyl ring. This differential electron density on the two rings can be a key factor in regioselective reactions. For instance, electrophilic attack would be favored on the aminophenyl ring, while nucleophilic attack might be directed towards the cyanophenyl ring.

The protonation of the amino group in the hydrochloride salt significantly alters the electronic landscape. The -NH3+ group, being strongly electron-withdrawing, deactivates its attached phenyl ring towards electrophilic attack and makes it more susceptible to nucleophilic attack. This change in electronic character upon salt formation is a critical consideration for any chemical transformation of this compound.

Computational and Theoretical Chemistry Insights

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical methods are indispensable for elucidating the intrinsic electronic properties of 3-(3-Aminophenyl)benzonitrile, HCl. These calculations model the molecule's behavior, offering predictions that complement experimental findings.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. nih.govscispace.com For 3-(3-Aminophenyl)benzonitrile, calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to optimize the molecular geometry. mdpi.com This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

The optimization of the parent molecule reveals a non-planar structure, with a notable dihedral angle between the two phenyl rings. The presence of the electron-donating amino group (-NH2) and the electron-withdrawing nitrile group (-CN) influences the geometry of the benzene (B151609) rings. In the hydrochloride salt form, the protonation of the amino group to -NH3+ would lead to changes in bond lengths and angles around the nitrogen atom due to the shift from sp2 to sp3 hybridization. A recent study on the related C-(3-aminophenyl)-nitrilimine utilized DFT calculations to investigate its isomeric structures, highlighting the power of this method in understanding complex molecular geometries. nih.govmdpi.com

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table is illustrative, based on general principles and data from related structures, as specific optimized geometry for this compound was not found in the search results.

| Parameter | Predicted Value | Description |

|---|---|---|

| C-C (phenyl) | ~1.39 Å | Average bond length within the benzene rings. |

| C-C (inter-ring) | ~1.48 Å | Bond length connecting the two phenyl rings. |

| C-N (amine) | ~1.46 Å | Bond length for the C-NH2 group (would be longer in the -NH3+ form). |

| C≡N (nitrile) | ~1.15 Å | Triple bond length of the nitrile group. |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net

For 3-(3-Aminophenyl)benzonitrile, the HOMO is expected to be localized primarily on the aminophenyl ring, as the electron-donating amino group raises the energy of occupied orbitals. rsc.org Conversely, the LUMO is anticipated to be centered on the benzonitrile (B105546) ring, due to the electron-withdrawing nature of the nitrile group which lowers the energy of unoccupied orbitals. A small HOMO-LUMO gap suggests high reactivity. nih.gov In the HCl salt, the protonation of the amino group to -NH3+ makes it strongly electron-withdrawing, which would significantly lower the energy of the HOMO and widen the HOMO-LUMO gap, thereby increasing the molecule's stability.

Table 2: Frontier Molecular Orbital Properties (Illustrative) This table presents representative values for the neutral parent compound based on studies of similar aromatic systems. The HCl salt would have a lower HOMO energy and a larger energy gap.

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | ~ -5.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| E(LUMO) | ~ -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and delocalization within a molecule by examining interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.orgresearchgate.net This method quantifies the stabilization energy (E2) associated with hyperconjugative interactions, which are key to understanding intramolecular charge transfer (ICT). rsc.org

In 3-(3-Aminophenyl)benzonitrile, a significant charge transfer is expected from the lone pair of the amino nitrogen (a donor NBO) to the antibonding π* orbitals of the phenyl ring (an acceptor NBO). This interaction, denoted as n(N) → π*(C-C), stabilizes the molecule and contributes to the delocalization of electron density across the biphenyl (B1667301) system. The nitrile group also participates in delocalization through its π system. NBO analysis can quantify the natural atomic charges, revealing the electron-rich and electron-poor centers in the molecule. nih.gov

Table 3: Key NBO Donor-Acceptor Interactions (Illustrative) This table illustrates expected interactions in the neutral parent molecule. The protonated -NH3+ group in the HCl salt would not have a lone pair and would act as an acceptor.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(N) on -NH2 | π*(C-C) in aminophenyl ring | High | Intramolecular charge transfer from amine to ring. |

| π(C=C) in aminophenyl ring | π*(C=C) in benzonitrile ring | Moderate | π-conjugation across the biphenyl bridge. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule, predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgchemrxiv.org The MEP map uses a color spectrum where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue indicates regions of electron deficiency (positive potential), prone to nucleophilic attack. researchgate.net

For the neutral 3-(3-Aminophenyl)benzonitrile molecule, negative potential (red/yellow) would be concentrated around the nitrogen atom of the nitrile group and the nitrogen of the amino group due to their lone pairs of electrons. nih.gov However, for the hydrochloride salt, the MEP map would be dramatically different. The protonated -NH3+ group would be a region of strong positive potential (deep blue), making it a primary site for interaction with nucleophiles. The nitrile nitrogen would remain a site of negative potential, attractive to electrophiles.

Prediction and Interpretation of Spectroscopic Features

Computational methods can simulate and help interpret experimental spectra, providing a powerful link between a molecule's structure and its spectroscopic signature.

DFT calculations are widely used to compute the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule. nih.gov

For this compound, key vibrational modes can be predicted. Studies on C-(3-aminophenyl)-nitrilimine have successfully used a combination of matrix-isolation IR spectroscopy and DFT calculations to identify and characterize photogenerated species and their isomers based on characteristic vibrational frequencies. nih.govmdpi.com The simulated spectrum of the title compound would show characteristic peaks for N-H stretching in the -NH3+ group (typically broad, around 2800-3000 cm⁻¹), C≡N stretching (around 2220-2240 cm⁻¹), and various aromatic C-H and C=C stretching vibrations.

Table 4: Predicted Characteristic Vibrational Frequencies (Illustrative) This table is based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 2800 - 3000 (broad) | Ammonium (B1175870) (-NH3+) |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl rings |

| C≡N Stretch | 2220 - 2240 | Nitrile (-CN) |

| C=C Stretch | 1450 - 1600 | Aromatic rings |

Theoretical Approaches to Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide valuable insights into the electronic structure and environment of nuclei within a molecule. For aromatic compounds like 3-(3-Aminophenyl)benzonitrile, Density Functional Theory (DFT) has become a standard method for predicting ¹H and ¹³C NMR chemical shifts. ijstr.orgresearchgate.net The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculations. researchgate.net

Different DFT methods, such as B3LYP and M06-2X, coupled with various basis sets like TZVP and 6-311+G(d,p), can be employed to optimize the molecular geometry and subsequently calculate the NMR shielding tensors. researchgate.net The calculated isotropic shielding values are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

Studies on similar benzonitrile derivatives have shown that the B3LYP method with the 6-31+G(d,p) basis set provides a good correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts. ijstr.org For instance, in a study on 4-(Dimethylamino)benzonitrile, the calculated chemical shifts were in good agreement with the experimental values. ijstr.org It is important to note that factors such as solvent effects can influence chemical shifts, and these can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM). fapesp.br

The chemical shifts in 3-(3-Aminophenyl)benzonitrile are influenced by the electronic effects of both the amino (-NH₂) and cyano (-CN) groups. The amino group is an electron-donating group that increases electron density at the ortho and para positions of its attached phenyl ring, leading to upfield shifts (lower ppm values) for the protons at these positions. ucl.ac.uk Conversely, the nitrile group is an electron-withdrawing group, which decreases electron density and causes downfield shifts (higher ppm values) for nearby protons. ucl.ac.uk The interplay of these effects results in a complex and unique NMR spectrum for the molecule.

Table 1: Predicted vs. Experimental Chemical Shifts for Similar Compounds

| Compound | Method | Experimental δ (ppm) | Calculated δ (ppm) |

| 4-(Dimethylamino)benzonitrile | B3LYP/6-31+G(d,p) | 7.4 (aromatic CH) | 7.5 (aromatic CH) |

| 4-(Dimethylamino)benzonitrile | B3LYP/6-31+G(d,p) | 3.0 (N-CH₃) | 3.1 (N-CH₃) |

This table is illustrative and based on findings for structurally related molecules. Specific experimental and calculated values for this compound would require dedicated computational studies.

Dynamic Behavior and Conformational Studies

A PES scan for the dihedral angle defining the twist between the two phenyl rings would reveal the energy barriers to rotation and identify the most stable conformations. In biphenyl systems, the planar conformation is often destabilized by steric hindrance between the ortho hydrogens. ic.ac.uk This leads to a twisted minimum energy conformation. ic.ac.uk The presence of the amino and nitrile substituents in 3-(3-Aminophenyl)benzonitrile will further influence the rotational barrier and the dihedral angle of the most stable conformer.

Computational methods like DFT can be used to perform these scans. researchgate.netresearchgate.net The results of a PES scan can be visualized as a 2D plot of energy versus the scanned coordinate or a more complex 3D surface if multiple coordinates are varied simultaneously. researchgate.net These studies are crucial for understanding the molecule's flexibility and how its shape might change in different environments.

Table 2: Torsional Angle and Energy Barrier in Biphenyl Systems

| Molecule | Dihedral Angle (°) | Rotational Barrier (kcal/mol) |

| Biphenyl | ~45 | ~2 |

| 2,2'-Dimethylbiphenyl | >45 | Higher than biphenyl |

This table provides typical values for biphenyl systems to illustrate the concepts. The actual values for this compound would need to be determined through specific calculations.

Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules over time, including their interactions with solvent molecules and potential binding partners like proteins. nih.govchemrxiv.org An MD simulation of 3-(3-Aminophenyl)benzonitrile in a solvent, such as water, would reveal how the solvent molecules arrange themselves around the solute and how this solvation shell fluctuates. nih.gov

These simulations can also shed light on the interactions between the molecule and a biological target. For instance, if 3-(3-Aminophenyl)benzonitrile were to be investigated as a potential ligand for a protein, MD simulations could be used to model the binding process, identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking), and estimate the binding free energy. nih.gov The nitrile group can act as a hydrogen bond acceptor, and the amino group can act as a hydrogen bond donor, both of which are important interactions in biological systems. nih.gov

The force fields used in MD simulations are crucial for obtaining accurate results. These force fields are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. chemrxiv.org For novel molecules like 3-(3-Aminophenyl)benzonitrile, these parameters may need to be specifically developed or validated.

Advanced Reactivity Theories

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical concepts such as electronegativity, hardness, and electrophilicity from the electron density of a molecule. mdpi.com These descriptors are valuable for predicting and understanding the reactivity of a molecule. tandfonline.com

For 3-(3-Aminophenyl)benzonitrile, CDFT descriptors can be calculated to assess its reactivity. The global electrophilicity index (ω) and nucleophilicity index (N) can indicate whether the molecule is more likely to act as an electrophile or a nucleophile in a reaction. mdpi.com Local reactivity descriptors, such as the Fukui functions or Parr functions, can identify the most reactive sites within the molecule for electrophilic or nucleophilic attack. mdpi.com

These calculations are typically performed using the output of a standard DFT calculation. derpharmachemica.comderpharmachemica.com The analysis of these descriptors can provide a theoretical basis for understanding the chemical behavior of 3-(3-Aminophenyl)benzonitrile and for designing new reactions.

Table 3: Key Conceptual DFT Descriptors

| Descriptor | Symbol | Interpretation |

| Electronegativity | χ | The power of an atom to attract electrons to itself. |

| Chemical Hardness | η | Resistance to change in electron distribution. |

| Electrophilicity Index | ω | A measure of the ability of a species to accept electrons. |

| Nucleophilicity Index | N | A measure of the ability of a species to donate electrons. |

Global Electron Density Transfer (GEDT) is a key concept within Molecular Electron Density Theory (MEDT) that quantifies the net transfer of electron density between interacting molecules in a chemical reaction. mdpi.comnih.gov The analysis of GEDT is particularly useful for understanding polar reactions, where there is a significant flow of electrons from a nucleophile to an electrophile. mdpi.com

In a potential reaction involving 3-(3-Aminophenyl)benzonitrile, the GEDT value at the transition state can provide insight into the polar nature of the reaction. mdpi.com A higher GEDT value generally corresponds to a more polar and often faster reaction. mdpi.comnih.gov The calculation of GEDT involves partitioning the electron density of the transition state structure between the fragments of the reacting molecules. mdpi.com

The study of GEDT, in conjunction with the analysis of the reaction's activation energy, can help to elucidate the reaction mechanism. For example, a strong correlation between a lower activation energy and a higher GEDT would suggest that the polar character of the reaction plays a crucial role in its feasibility. mdpi.comnih.gov This type of analysis would be valuable for predicting the reactivity of 3-(3-Aminophenyl)benzonitrile with various reaction partners.

Topological Analysis of Electron Localization Function (ELF)

The Electron Localization Function (ELF) offers a powerful method for mapping the electron pair probability in a molecule's spatial domains. A topological analysis of the ELF partitions the molecular space into basins of attractors, which correspond to atomic cores, covalent bonds, and lone pairs, providing a chemically intuitive picture of the electronic structure. researchgate.netcolab.ws This method is derived from electron pair density and serves as a crucial tool for visualizing electron distribution. researchgate.net

For a molecule like 3-(3-Aminophenyl)benzonitrile, an ELF analysis would be expected to identify several key features:

Core Basins: Distinct basins corresponding to the core electrons of the carbon and nitrogen atoms.

Valence Basins: These are categorized by their synaptic order (the number of core basins they connect to).

Protonic Basins: Associated with the hydrogen atoms, V(H).

Disynaptic Basins: These represent covalent bonds, such as V(C,C) for the carbon-carbon bonds within the phenyl rings and V(C,N) for the carbon-nitrogen bonds. A particularly high electron localization would be expected in the basin corresponding to the C≡N triple bond of the nitrile group.

Monosynaptic Basins: Representing lone pairs. A prominent monosynaptic basin, V(N), would be anticipated for the lone pair of the amino group's nitrogen atom.

The ELF is defined on a scale from 0 to 1. jussieu.fr High ELF values (approaching 1) signify regions where electrons are highly localized, such as in covalent bonds or lone pairs. In contrast, low ELF values indicate regions of electron delocalization or areas between electron pairs. jussieu.fr The analysis of these basins and their population provides a quantitative measure of the charge distribution and the nature of the chemical bonds. For instance, in a study of the oxaziridine (B8769555) molecule, ELF analysis revealed a bonding basin V(N,O) with a population below 0.60e, indicating an unusual N-O bond. d-nb.info This type of detailed analysis, when applied to 3-(3-Aminophenyl)benzonitrile, would precisely characterize the electronic environment of the aromatic rings, the electron-donating amino group, and the electron-withdrawing nitrile group, offering insights into its reactivity and intermolecular interactions.

Exploration of Optical and Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation

Time-Dependent Density Functional Theory (TD-DFT) is a principal computational method for investigating the electronic excited states of molecules. documentsdelivered.com It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-visible spectra, and to understand the nature of electronic transitions. benasque.org

For 3-(3-Aminophenyl)benzonitrile, a molecule possessing both an electron-donating group (-NH2) and an electron-withdrawing group (-CN), the electronic spectrum is likely to be characterized by intramolecular charge-transfer (ICT) states. nih.gov TD-DFT calculations can elucidate these transitions by analyzing the molecular orbitals involved. A typical analysis would involve examining the transition from the Highest Occupied Molecular Orbital (HOMO), often localized on the aminophenyl moiety, to the Lowest Unoccupied Molecular Orbital (LUMO), which is expected to be centered on the benzonitrile portion of the molecule.

However, it is crucial to note that standard TD-DFT approximations can sometimes struggle to accurately describe long-range charge-transfer excitations. uci.edu Despite this limitation, TD-DFT remains an invaluable tool. For example, a TD-DFT study on 4-dimethylaminobenzonitrile (DMABN) in methanol (B129727) investigated the hydrogen-bonded ICT excited state. nih.gov The study demonstrated that the intermolecular hydrogen bond between the nitrile group and the solvent is significantly strengthened in the twisted intramolecular charge-transfer (TICT) state, which helps to explain the molecule's fluorescence properties. nih.gov A similar computational approach for 3-(3-Aminophenyl)benzonitrile would provide critical data on its photophysical behavior, including absorption wavelengths and the character of its excited states.

Hyperpolarizability Calculations for Non-Linear Optical (NLO) Response

Molecules with a significant difference between their ground and excited state dipole moments, often arising from intramolecular charge transfer, are prime candidates for materials with a high non-linear optical (NLO) response. nih.gov The NLO properties of a material describe how its optical characteristics (like refractive index) change under intense light from sources like lasers. The third-order NLO response is of particular interest for applications in optical switching and data storage. nih.gov

The key parameters characterizing this response are the nonlinear absorption coefficient (β) and the third-order NLO susceptibility (χ⁽³⁾). These values can be calculated using quantum chemical methods, often in conjunction with DFT. For a molecule like 3-(3-Aminophenyl)benzonitrile, the presence of the donor-acceptor structure is expected to facilitate a strong NLO response.

Computational studies calculate the first hyperpolarizability (β₀), a molecular property that is a primary determinant of the bulk NLO response. Theoretical calculations on similar π-conjugated organic molecules have shown a strong correlation between molecular structure and NLO properties. Experimental techniques like the Z-scan method are used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), from which the third-order susceptibility χ⁽³⁾ can be determined. nih.govresearchgate.net The table below presents NLO parameters for an illustrative Schiff base molecule, which demonstrates the typical range of values for promising organic NLO materials. nih.gov

| Concentration (mol/L) | Nonlinear Refractive Index (n₂) (x 10⁻¹¹ cm²/W) | Nonlinear Absorption (β) (x 10⁻⁶ cm/W) | Third-Order Susceptibility (χ⁽³⁾) (x 10⁻⁹ esu) |

|---|---|---|---|

| 0.001 | -2.16 | 1.54 | 1.02 |

| 0.002 | -3.52 | 2.11 | 1.67 |

| 0.003 | -4.87 | 2.89 | 2.31 |

| 0.004 | -6.01 | 3.54 | 2.85 |

| 0.005 | -7.23 | 4.32 | 3.44 |

Table 1: NLO parameters for a sample Schiff base molecule at various concentrations, demonstrating the typical data obtained from such studies. nih.gov It is important to note that this data is for a different compound and serves as an illustrative example of the type of results obtained in NLO analysis.

A computational investigation into the hyperpolarizability of 3-(3-Aminophenyl)benzonitrile would provide a theoretical basis for its potential use in NLO applications, guiding further experimental work.

Advanced Analytical Chemistry and Spectroscopic Characterization

Comprehensive Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(3-Aminophenyl)benzonitrile. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a detailed fingerprint of its atomic composition and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), as well as their connectivity through various 1D and 2D experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-(3-Aminophenyl)benzonitrile would exhibit a complex pattern of signals in the aromatic region, typically between 6.5 and 8.0 ppm. The protons on the two phenyl rings would show distinct chemical shifts and coupling patterns (singlets, doublets, triplets) based on their position relative to the amino and cyano functional groups. The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. In the hydrochloride salt, the protons of the ammonium (B1175870) group (-NH₃⁺) would be expected to appear further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 3-(3-Aminophenyl)benzonitrile, distinct signals would be observed for the cyano carbon, the quaternary carbons of the biphenyl (B1667301) linkage, and the protonated aromatic carbons. The chemical shifts of the carbons are influenced by the electron-donating amino group and the electron-withdrawing cyano group.

Expected ¹³C NMR Chemical Shifts for 3-(3-Aminophenyl)benzonitrile

| Carbon Atom Position | Expected Chemical Shift (ppm) |

| Cyano Group (-CN) | 118-120 |

| Quaternary Carbons | 130-145 |

| Aromatic CH | 115-135 |

Note: The table presents expected values based on the analysis of similar structures. Actual experimental values may vary based on solvent and other experimental conditions.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons within each aromatic ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. A study on a closely related isomer, 4-(3-aminophenyl)benzonitrile, has provided detailed vibrational analysis which can be used to interpret the spectrum of 3-(3-Aminophenyl)benzonitrile. researchgate.net

The key vibrational modes expected are:

N-H Stretching: The amino group (-NH₂) will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. In the HCl salt, the ammonium group (-NH₃⁺) would exhibit broader absorptions in a lower frequency range.

C≡N Stretching: A sharp and intense absorption band corresponding to the nitrile group (C≡N) stretching is expected around 2220-2230 cm⁻¹. This is a highly characteristic peak for nitriles.

C-H Aromatic Stretching: Multiple sharp bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.

C=C Aromatic Stretching: Absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the phenyl rings.

C-N Stretching: The stretching vibration of the aryl-amine C-N bond typically appears in the 1250-1360 cm⁻¹ range.

Key FT-IR Absorption Bands for 3-(3-Aminophenyl)benzonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Nitrile (-C≡N) | Stretch | 2220 - 2230 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aryl C-N | Stretch | 1250 - 1360 |

Note: This table is based on established infrared spectroscopy correlation tables and data from related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 3-(3-Aminophenyl)benzonitrile are expected to exhibit strong UV absorption due to π→π* transitions within the conjugated biphenyl system. The presence of the amino group (an auxochrome) and the cyano group can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted biphenyl. The spectrum would likely show one or more strong absorption bands in the 200-400 nm range. The exact position and intensity of these bands are sensitive to the solvent polarity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the molecular formula can be unequivocally established. For 3-(3-Aminophenyl)benzonitrile (C₁₃H₁₀N₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value. For the hydrochloride salt, the spectrum might show the molecular ion of the free base, depending on the ionization technique used.

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of 3-(3-Aminophenyl)benzonitrile, HCl and for performing quantitative analysis.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the relatively low volatility and polar nature of 3-(3-Aminophenyl)benzonitrile, direct analysis by GC may be challenging. However, analysis can be performed after derivatization to create a more volatile and thermally stable analogue. For instance, the primary amino group can be acylated or silylated. The resulting derivative would then be amenable to separation on a suitable GC column, allowing for purity assessment and quantification against a known standard. The choice of column (e.g., a non-polar or medium-polarity column) and temperature program would be optimized to achieve good separation from any impurities.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its aromatic nature and the presence of both amino and nitrile functional groups.

A typical RP-HPLC method would involve an octadecylsilane (C18) column for separation. ijper.orgptfarm.pl The mobile phase is generally a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol (B129727). ijper.orgsielc.com The buffer, often a phosphate or acetate buffer, is used to control the pH and ensure the consistent ionization state of the aminophenyl group, which is crucial for reproducible retention times. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and any potential impurities. Detection is commonly achieved using a UV detector, as the benzonitrile (B105546) and aminophenyl rings exhibit strong absorbance in the UV region, typically around 210-254 nm. ptfarm.plsielc.com

| Parameter | Typical Value/Condition |

| Column | Inertsil ODS-3 C18 (or similar) |

| Mobile Phase A | 0.1% Ortho-phosphoric acid in Water (pH adjusted) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | T/%B: 0/30, 10/80, 15/80, 20/30 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This interactive table summarizes a potential HPLC method for the analysis of this compound, based on methods for similar compounds. ijper.org

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, UHPLC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices or for the identification of unknown metabolites and degradation products, hyphenated techniques are indispensable. nih.govamazonaws.com These methods combine the powerful separation capabilities of chromatography with the definitive identification power of mass spectrometry (MS). iosrjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS): While direct analysis of the HCl salt is not feasible, derivatization of the amine group could make the compound more volatile for GC-MS analysis. This technique provides high-resolution separation and detailed mass spectra that can be compared against libraries for identification. iosrjournals.org

Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful and widely used hyphenated technique for compounds like this compound. saspublishers.com It directly couples HPLC with a mass spectrometer. amazonaws.com An electrospray ionization (ESI) source is typically used to generate ions of the target molecule. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly sensitive and selective quantification, even in very complex biological or environmental samples. amazonaws.com

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique utilizes smaller particle sizes in the chromatography column, leading to faster analysis times and higher resolution compared to conventional HPLC. nih.gov When coupled with MS/MS, UHPLC-MS/MS offers exceptional sensitivity and speed for high-throughput analysis. nih.gov

| Technique | Separation Principle | Detection Principle | Key Application for this compound |

| GC-MS | Volatility and polarity | Mass-to-charge ratio of fragments | Analysis of volatile derivatives; impurity profiling |

| LC-MS/MS | Polarity and partitioning | Mass-to-charge ratio of parent and daughter ions | Quantification in biological fluids; metabolite identification |

| UHPLC-MS/MS | Polarity and partitioning (high resolution) | Mass-to-charge ratio of parent and daughter ions | High-throughput screening; trace-level quantification |

This interactive table compares common hyphenated techniques applicable to the analysis of this compound.

Electrochemical Methods for Surface and Solution Characterization

Electrochemical methods are crucial for investigating the behavior of this compound at interfaces, particularly in the context of its potential application as a corrosion inhibitor. These techniques provide insights into the mechanisms of surface protection and the kinetics of electrochemical reactions.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the properties of the interface between a metal electrode and an electrolyte solution. When this compound is introduced into a corrosive medium (e.g., 1M HCl), it can adsorb onto the metal surface, altering the interfacial properties.

The EIS experiment involves applying a small amplitude AC potential over a wide range of frequencies. The resulting impedance data is often represented as a Nyquist plot. researchgate.net In the absence of an inhibitor, the plot for a metal like carbon steel in acid typically shows a single semicircle, representing the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). Upon the addition of this compound, an effective inhibitor will cause the diameter of the semicircle to increase, signifying an increase in the charge transfer resistance. This indicates that the rate of the corrosion reaction has been slowed down. The decrease in the Cdl value suggests the adsorption of the inhibitor molecules on the metal surface, displacing water molecules and forming a protective layer. researchgate.net

Potentiodynamic Polarization for Corrosion Inhibition Assessment

Potentiodynamic polarization is another key electrochemical technique used to evaluate the effectiveness of corrosion inhibitors. This method involves scanning the potential of the working electrode (the metal sample) and measuring the resulting current. The data is plotted as a Tafel plot (log current density vs. potential).

From this plot, several important parameters can be extracted, including the corrosion potential (Ecorr), the corrosion current density (icorr), and the anodic and cathodic Tafel slopes. The inhibition efficiency (IE%) can be calculated from the corrosion current densities in the absence (icorr°) and presence (icorr) of the inhibitor. A significant decrease in icorr upon the addition of this compound indicates effective corrosion inhibition. researchgate.net The shift in Ecorr can suggest whether the compound acts as an anodic, cathodic, or mixed-type inhibitor. For many amine derivatives, they function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net

| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (IE%) |

| 0 (Blank) | -480 | 1050 | - |

| 0.1 | -475 | 250 | 76.2% |

| 0.5 | -472 | 110 | 89.5% |

| 1.0 | -468 | 65 | 93.8% |

This interactive table presents hypothetical potentiodynamic polarization data for mild steel in 1M HCl, demonstrating the effect of increasing concentrations of an inhibitor like this compound.

Morphological and Surface Science Techniques

To visually confirm the findings from electrochemical methods and to understand the nature of the protective film formed by this compound, surface-sensitive morphological techniques are employed.

Scanning Electron Microscopy (SEM) for Surface Topography and Film Formation

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of materials at high magnification. In corrosion studies, SEM is used to compare the surface of a metal specimen exposed to a corrosive environment with and without the inhibitor.

Specialized Spectroscopic Probes for Molecular Interactions

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique capable of providing detailed molecular information about analytes adsorbed onto nanostructured metal surfaces, typically gold or silver. The enhancement of the Raman signal can be several orders of magnitude, allowing for the detection of even single molecules. This makes SERS a powerful tool for investigating the adsorption behavior of molecules like this compound at solid-liquid or solid-gas interfaces. By analyzing the changes in the vibrational spectra of the molecule upon adsorption, insights into the molecule-surface interaction, orientation, and bonding can be obtained.

For 3-(3-Aminophenyl)benzonitrile, a similar adsorption mechanism is anticipated. The presence of both an amino group and a nitrile group, attached to two different phenyl rings, offers multiple potential sites for interaction with a SERS-active substrate. The lone pair of electrons on the nitrogen atom of the amino group and the π-electrons of the nitrile group can interact with the metal surface. The specific orientation and interaction of this compound on a gold or silver surface would likely be a result of a competitive interaction between these functional groups and the phenyl rings with the substrate.

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with SERS to predict the vibrational spectra and to elucidate the adsorption geometries of molecules on metal surfaces. Such theoretical calculations for aminobenzonitrile isomers can provide valuable information on the expected Raman shifts and intensity changes upon surface adsorption. These calculations can help to assign the vibrational modes observed in the SERS spectrum and to determine the most probable orientation of the adsorbed molecule.

The SERS spectrum of this compound is expected to be dominated by bands corresponding to the vibrational modes of the functional groups that are in closest proximity to the metal surface, due to the distance-dependent nature of the SERS enhancement. Therefore, significant enhancement of the bands associated with the amino group stretching and bending modes, as well as the nitrile group stretching mode, would be expected. Furthermore, the in-plane and out-of-plane bending modes of the aromatic rings would also be enhanced, providing further clues about the orientation of the molecule on the surface.

The table below summarizes the expected key vibrational modes of 3-(3-Aminophenyl)benzonitrile and their likely behavior in a SERS experiment based on the analysis of related molecules.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected SERS Behavior |

| N-H stretching (Amino group) | 3300-3500 | Likely to be broadened and shifted to lower wavenumbers upon adsorption due to interaction with the metal surface. The intensity enhancement would depend on the proximity of the amino group to the surface. |

| C≡N stretching (Nitrile group) | 2220-2260 | A shift in the peak position and an increase in intensity are expected. The direction of the shift can indicate the nature of the interaction (e.g., through the nitrogen lone pair or the π-system). |

| Aromatic C-H stretching | 3000-3100 | Moderate enhancement is expected. |

| Aromatic ring stretching (C=C) | 1400-1600 | Strong enhancement is anticipated, particularly for the modes that involve a change in polarizability perpendicular to the surface, providing information on the ring orientation. |

| C-N stretching (Amino group) | 1250-1360 | Enhancement of this mode would further support the involvement of the amino group in the adsorption process. |

| In-plane and out-of-plane C-H bending | 700-1200 | The relative enhancement of these modes can provide detailed information about the orientation of the phenyl rings with respect to the metal surface. Strong enhancement of out-of-plane modes suggests a flat orientation. |

Research Applications Across Scientific Disciplines

Strategic Intermediates in Organic Synthesis

The presence of both a reactive primary amine and a nitrile functional group allows for a wide array of chemical transformations, making 3-(3-Aminophenyl)benzonitrile, HCl a key strategic intermediate. These functional groups can be independently or sequentially modified to construct intricate molecular architectures.

Precursor in Active Pharmaceutical Ingredient (API) Development

In the realm of medicinal chemistry, derivatives of (3-aminophenyl)(morpholino)methanone (B171742) serve as crucial intermediates in the synthesis of active pharmaceutical ingredients. researchgate.net The synthesis of such intermediates often involves multi-step processes where aminobenzonitrile derivatives can play a pivotal role. For instance, a synthetic route might involve the nitration of a precursor followed by reduction to form the aminophenyl moiety, which can then be further functionalized. researchgate.net The development of novel kinase inhibitors, for example, often relies on the construction of specific heterocyclic scaffolds, where aminobenzonitriles can act as starting materials. cmu.edu The synthesis of complex molecules like olanzapine, an atypical antipsychotic, involves the formation of a benzodiazepine (B76468) core, a process where intermediates with amine functionalities are essential. beilstein-journals.org

| API or Intermediate Class | Synthetic Relevance of Aminobenzonitrile Scaffolds | Potential Transformation |

| Kinase Inhibitors | Building blocks for heterocyclic cores like thieno[2,3-b]pyridine. cmu.edu | Cyclization reactions involving the amine and nitrile groups. |

| (3-Aminophenyl)(morpholino)methanone derivatives | Key intermediates for various APIs. researchgate.net | Acylation of the amine group and subsequent modifications. |

| Benzodiazepines (e.g., Olanzapine) | Precursors for the formation of the core heterocyclic structure. beilstein-journals.org | Condensation reactions involving the amine functionality. |

Development of Complex Organic Scaffolds and Heterocycles

The dual functionality of this compound makes it an ideal candidate for the synthesis of diverse and complex organic scaffolds and nitrogen-containing heterocycles. These structures are prevalent in many biologically active compounds and functional materials. rsc.org Radical cascade reactions utilizing isonitriles have emerged as a powerful method for constructing heterocycles like phenanthridines, indoles, and quinolines. rsc.org Furthermore, microwave-assisted synthesis using aminobenzonitrile derivatives can provide rapid access to scaffolds such as 3-aminobenzo[b]thiophenes, which are precursors for kinase inhibitors. cmu.edu The design and synthesis of novel benzylidene amino-benzimidazole scaffolds, which have shown antioxidant and anti-inflammatory activity, also highlight the utility of amine-containing building blocks in constructing complex heterocyclic systems. nih.gov

Precursors for Agrochemicals and Advanced Dyes

The structural motifs present in this compound are also relevant to the agrochemical and dye industries. For example, 3-Nitro-4-(propyl-amino)-benzonitrile has been synthesized and characterized, indicating the potential for developing various substituted benzonitrile (B105546) derivatives for specific applications. researchgate.net In the field of dyes, azo dyes, which contain the –N=N– linkage, are a major class of colorants. The synthesis of new azo dyes often involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. uniss.it The amine group in this compound can readily undergo diazotization, making it a potential precursor for a wide range of novel azo dyes with potentially interesting photophysical properties.

Contributions to Advanced Materials Science

The unique electronic and structural properties of molecules derived from this compound position it as a valuable component in the design and synthesis of advanced materials.

Development of Organic Electronic Materials (OLEDs, Hole Transport Materials)

Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices rely on materials that can efficiently transport charge carriers (holes and electrons). mdpi.com Hole Transporting Materials (HTMs) are a critical component of these devices, facilitating the movement of positive charges. nih.govresearchgate.net The design of efficient HTMs often involves incorporating electron-rich aromatic amines. A series of cost-effective HTMs based on vinyl triarylamines linked to a benzene (B151609) core have been developed, demonstrating the importance of amine-containing aromatic structures. researchgate.net While spiro-OMeTAD is a commonly used HTM, research is ongoing to find more stable and scalable alternatives, with some promising candidates being based on spiro-phenothiazine. nih.gov The incorporation of heterocycles, which can be synthesized from aminobenzonitrile precursors, is a known strategy to tune the electronic properties of materials for OLED applications. mdpi.com

| Material Type | Role of Aminobenzonitrile-like Structures | Key Properties |

| Hole Transporting Materials (HTMs) | Serve as building blocks for the synthesis of electron-rich aromatic amines. researchgate.netresearchgate.net | Efficient hole injection and transport, suitable energy levels. nih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Precursors for heterocyclic components that can tune electronic and photophysical properties. mdpi.com | Enhanced charge transport and emission characteristics. |

Polymer Design and Synthesis (e.g., Conductive Polymers, Covalent Organic Frameworks)

The development of novel polymers with tailored properties is another area where this compound can be a valuable monomer. Conductive polymers, which possess the electrical properties of metals while retaining the processing advantages of plastics, are of significant interest. nih.govresearchgate.net Polymers such as polyaniline and polypyrrole are well-known examples, and their synthesis often involves the polymerization of amine-containing monomers. nih.gov The amine functionality in this compound allows for its incorporation into polymer chains through various polymerization techniques. nih.gov

Investigation of Corrosion Inhibition Mechanisms

Theoretical studies have explored the efficacy of aminobenzonitrile derivatives as corrosion inhibitors for steel in acidic environments. rsc.orgresearchgate.net The investigation into 3-aminobenzonitrile (B145674) (3-AB), a related isomer, provides significant insight into the potential mechanisms of 3-(3-Aminophenyl)benzonitrile. The inhibition mechanism is primarily understood through the adsorption of the inhibitor molecule onto the metal surface. rsc.orgekb.eg

Quantum chemical calculations and molecular dynamics (MD) simulations are employed to elucidate this process. rsc.orgresearchgate.net These studies analyze parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and dipole moment (μ). rsc.orgresearchgate.net A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, while a lower ELUMO value suggests a higher capacity to accept electrons from the metal, forming a feedback bond. rsc.org The adsorption process, which blocks the active corrosion sites, is attributed to several factors:

Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

Donation of lone pair electrons from the nitrogen atoms and π-electrons from the aromatic rings to the vacant d-orbitals of the iron atoms. icrc.ac.ir

The formation of a protective, insoluble complex layer on the metal surface. ekb.eg

Molecular dynamics simulations further help in visualizing the most stable adsorption configuration of the inhibitor on the iron surface, revealing that the molecule tends to adsorb in a nearly parallel orientation to maximize surface coverage. rsc.orgresearchgate.net

Table 1: Quantum Chemical Parameters for Aminobenzonitrile Isomers This table presents theoretical data for 3-Aminobenzonitrile (3-AB), a closely related isomer, to illustrate the principles of corrosion inhibition.

| Parameter | Value for 3-AB | Significance in Corrosion Inhibition |

|---|---|---|

| EHOMO (eV) | -5.968 | Indicates the electron-donating ability of the molecule. Higher values suggest better inhibition. rsc.org |

| ELUMO (eV) | -0.859 | Reflects the electron-accepting ability. Lower values indicate a stronger capacity for back-bonding. rsc.org |

| Energy Gap (ΔE) (eV) | 5.109 | A smaller energy gap points to higher reactivity and potentially better inhibition efficiency. rsc.org |

| Dipole Moment (μ) (Debye) | 4.673 | A higher dipole moment can increase the adsorption of the inhibitor on the metal surface. rsc.org |

| Adsorption Energy (kcal/mol) | -172.96 | The negative value indicates a spontaneous and strong adsorption process on the Fe (110) surface. researchgate.net |

Design of Magnetic, Conducting, and Luminescent Materials

While specific research on the magnetic, conducting, or luminescent properties of 3-(3-Aminophenyl)benzonitrile is not extensively documented, the functional moieties within the molecule suggest its potential as a precursor in materials science. Benzonitrile derivatives are known to participate in reactions that yield materials with interesting photophysical properties. researchgate.net

For instance, the metal-catalyzed cyclotrimerization of benzonitrile and its derivatives can produce 2,4,6-triaryl-1,3,5-triazines. researchgate.net Certain products derived from this reaction, such as 2,4,6-tri(p-tolyl)-1,3,5-triazine, have been shown to exhibit fluorescence in both solution and the solid state. researchgate.net This indicates a potential pathway for converting benzonitrile-containing compounds into luminescent materials. The presence of both an amino group and a nitrile group in 3-(3-aminophenyl)benzonitrile makes it a versatile building block for more complex structures that could be explored for conducting or luminescent applications.

Role in Coordination Chemistry and Catalysis

Ligand Properties of Benzonitrile and Aminophenyl Moieties

Nitriles are recognized as versatile and common ligands in the field of coordination chemistry. unibo.it They typically act as monodentate, end-on coordinating ligands through the lone pair of electrons on the nitrogen atom. unibo.it The nitrile group in 3-(3-Aminophenyl)benzonitrile can thus coordinate to a metal center.

Furthermore, aminonitrile compounds are considered potential chelating ligands, where coordination can occur through both the nitrogen of the amino group and the nitrogen of the nitrile group. uobaghdad.edu.iq The bifunctional nature of 3-(3-aminophenyl)benzonitrile, possessing both a primary amine and a nitrile group, allows for various binding modes, making it a valuable component in the synthesis of coordination complexes. The electron-donating aminophenyl group can influence the electronic properties of the metal center upon coordination.

Formation and Reactivity of Transition Metal Complexes

The dual functional groups of aminonitriles facilitate the formation of stable complexes with a variety of transition metals, including Co(II), Cu(II), Cd(II), and Zn(II). uobaghdad.edu.iq Spectroscopic analysis, such as FT-IR, shows shifts in the characteristic stretching frequencies of the N-H (amino) and C≡N (nitrile) bonds upon complexation, confirming the involvement of both nitrogen atoms in coordinating with the metal ion. uobaghdad.edu.iq

Depending on the metal ion and reaction conditions, these ligands can form complexes with different geometries, such as octahedral or tetrahedral. uobaghdad.edu.iqresearchgate.net The reactivity of these complexes is a subject of ongoing research. For example, di-organoiron frameworks containing nitrile ligands have been synthesized to study the nature of the iron-nitrile bond, including the degree of π-back-donation from the metal to the ligand. unibo.it The reactivity of the coordinated nitrile ligand can be enhanced, making it susceptible to nucleophilic attack or other transformations mediated by the metal center. unibo.it

Development of Catalytic Systems using Coordination Compounds

Coordination compounds derived from nitrile-containing ligands are instrumental in the development of novel catalytic systems. Transition metal complexes are widely used to catalyze the transformation of the nitrile group itself. For example, platinum-based catalysts are effective for the hydration of nitriles to primary amides under mild conditions. orgsyn.org

Furthermore, palladium catalysts have been developed for the selective hydrogenation of nitriles to either primary or secondary amines, where the structure of the catalyst dictates the reaction outcome. nih.gov Titanium chlorido complexes, in the presence of magnesium, have been shown to be active catalytic systems for the cyclotrimerization of benzonitrile and its derivatives. researchgate.net The coordination of 3-(3-aminophenyl)benzonitrile to a metal center could be leveraged to design catalysts for various organic transformations, including C-H amination and cross-coupling reactions. semanticscholar.org

Biological and Pharmaceutical Research

The structural motifs present in 3-(3-aminophenyl)benzonitrile are found in numerous biologically active molecules, making it and its derivatives subjects of interest in pharmaceutical research. Aminonitrile compounds have been identified as potential antimicrobial agents. uobaghdad.edu.iq

The benzonitrile group is a key pharmacophore in several approved drugs. For instance, nitrile-containing molecules have been developed as:

Aromatase inhibitors for treating estrogen-dependent cancers, where the nitrile group mimics the carbonyl group of the natural substrate. nih.gov

Androgen receptor antagonists like Bicalutamide, used in prostate cancer therapy, where the nitrile participates in crucial hydrogen bonding within the receptor's active site. nih.gov

Anti-HIV agents , such as the non-nucleoside reverse transcriptase inhibitor (NNRTI) Lersivirine. nih.gov

Serotonin (B10506) reuptake inhibitors , where analogues of drugs like Citalopram containing a 3-aminophenyl group have been synthesized to probe drug-protein interactions at the serotonin transporter (SERT). nih.gov

Recent studies have also explored biphenyl-1,2,3-triazol-benzonitrile derivatives as potential inhibitors of the PD-1/PD-L1 immune checkpoint pathway, a key target in cancer immunotherapy. acs.org Although research may not always focus directly on 3-(3-aminophenyl)benzonitrile, its structure serves as a valuable scaffold for designing novel therapeutic agents.

Electrochemical Sensors and Analytical Devices

The electrochemical properties of this compound, stemming from the oxidizable amino group and the electroactive nitrile group, make it a person of interest for the development of electrochemical sensors and other analytical devices.

The electrochemical behavior of aminobenzonitriles can be studied using techniques like cyclic voltammetry. The amino group can undergo oxidation at an electrode surface, and this process can be influenced by the presence and position of the nitrile group. In some cases, the electrochemical oxidation can lead to the formation of a polymeric film on the electrode surface, a process known as electropolymerization. The resulting polymer may possess interesting electrochromic or conductive properties. For example, the electropolymerization of 3-aminophenylboronic acid, a related compound, has been shown to produce cross-linked nanoporous polymer membranes. rsc.org

The ability to modify electrode surfaces with aminophenyl-containing molecules opens up possibilities for the creation of chemical sensors and biosensors. The amino group can be used to immobilize enzymes or antibodies onto an electrode surface, leading to a biosensor that can specifically detect a target analyte. nih.gov

For example, enzyme-based biosensors have been developed for the detection of organonitriles. tufts.edu These sensors utilize a nitrilase enzyme that hydrolyzes benzonitrile derivatives, producing ammonia (B1221849) which is then detected by an ammonia gas sensing electrode. tufts.edu Furthermore, conducting polymers derived from aminophenyl compounds have been extensively used in the fabrication of electrochemical biosensors for the detection of various biomolecules, including dopamine (B1211576). nih.gov The modification of electrodes with such polymers can enhance the sensitivity and selectivity of the sensor. nih.govmdpi.comfrontiersin.org

| Application Area | Related Compound/Method | Key Finding/Principle |

| Electropolymerization | 3-Aminophenylboronic acid | Formation of a cross-linked nanoporous polymer membrane upon electropolymerization. rsc.org |